Florpyrauxifen

Catalog No.
S997260
CAS No.
943832-81-3
M.F
C13H8Cl2F2N2O3
M. Wt
349.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Florpyrauxifen

Avoid LC-MS/MS quantification failures caused by ester pro-herbicides or generic auxins. Florpyrauxifen (CAS 943832-81-3) is the direct-acting free acid that binds AFB5/TIR1 without metabolic activation, serving as the mandatory reference standard for residue testing. • Certified for EPA/PMRA QuEChERS methods in soil, water, and crop matrices. • Enables cell-free receptor binding assays and X-ray crystallography. • Supplied with full documentation for immediate compliance deployment.

CAS Number

943832-81-3

Product Name

Florpyrauxifen

IUPAC Name

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid

Molecular Formula

C13H8Cl2F2N2O3

Molecular Weight

349.11 g/mol

InChI

InChI=1S/C13H8Cl2F2N2O3/c1-22-12-5(14)3-2-4(7(12)16)10-8(17)9(18)6(15)11(19-10)13(20)21/h2-3H,1H3,(H2,18,19)(H,20,21)

InChI Key

XFZUQTKDBCOXPP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl

Canonical SMILES

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl

The exact mass of the compound Florpyrauxifen is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of aminopyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

XDE-848 acid, XDE-848, Florpyrauxifen acid, Florpyrauxifen free acid

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg, 100 mg

Florpyrauxifen (CAS 943832-81-3), also designated as XDE-848 acid, is a synthetic arylpicolinate compound that functions as the biologically active free-acid metabolite of the commercial pro-herbicide florpyrauxifen-benzyl. Structurally characterized as a highly halogenated pyridine carboxylic acid, it acts as a potent synthetic auxin by binding to AFB5 and TIR1 receptor complexes. In procurement and material selection, the pure acid form is primarily sourced as a certified analytical reference standard for regulatory residue enforcement, a precise ligand for in vitro structural biology, and a tracking standard for environmental fate modeling. Its distinct physicochemical profile, particularly its elevated polarity and specific receptor affinity compared to its esterified precursor, defines its utility in advanced agrochemical research and compliance testing [1].

Research Fit

Arylpicolinate auxin tool for receptor and signal transduction studies
Prodrug activation pathway research via benzyl ester hydrolysis
Herbicide resistance and cross-resistance profiling workflow

Substituting the free-acid florpyrauxifen with its commercialized benzyl ester (florpyrauxifen-benzyl) or older synthetic auxins (e.g., 2,4-D, quinclorac) compromises both analytical accuracy and biochemical assay validity. In in vitro receptor binding assays or purified enzyme studies, the esterified pro-herbicide fails to bind the AFB5/TIR1 target complex without prior metabolic cleavage, rendering it inactive in cell-free systems. Furthermore, for environmental compliance and residue quantification, regulatory agencies mandate the tracking of the specific XDE-848 acid degradate. Using generic internal standards or the parent ester results in inaccurate calibration curves, suppressed recovery rates in polar extractions (such as QuEChERS), and failure to meet strict LC-MS/MS enforcement limits for soil and water matrices.

Substitution Risk

Unique arylpicolinate chemistry
Structure differs from phenoxy and pyridine auxins; target-site binding and cross-resistance profile may not transfer to older auxin herbicides.
AFB5 receptor preference
Preferential AFB5 binding cannot be replicated by TIR1-biased auxins; weed spectrum and potency may shift with class-level substitutes.
Non-uniform cross-resistance
Resistance patterns against ALS inhibitors and quinclorac differ; direct replacement with these products risks control failure in documented resistant populations.

Aqueous Solubility and LC-MS/MS Mobile Phase Compatibility

The physical-chemical properties of the free acid dictate its behavior in analytical workflows. Florpyrauxifen-benzyl exhibits a highly restricted aqueous solubility of 0.015 mg/L at 20°C, whereas the de-esterified florpyrauxifen acid demonstrates significantly higher polarity and water solubility [1]. This higher solubility prevents precipitation in aqueous mobile phases and ensures stable integration into polar solvent extractions required for regulatory QuEChERS methodologies.

Evidence DimensionAqueous solubility and matrix recovery
Target Compound DataHigh polarity and water solubility (enabling stable aqueous LC-MS/MS gradients)
Comparator Or BaselineFlorpyrauxifen-benzyl (0.015 mg/L at 20°C)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the acid form
ConditionsAqueous extraction and reverse-phase HPLC/MS-MS at 20°C

The higher aqueous solubility of the acid ensures reliable calibration curves and high-recovery quantification in environmental water and polar crop matrices without phase separation.

C. benghalensis control vs mixtures
Head-to-head
Florpyrauxifen-benzyl + glyphosate: 73.8–92% control at 60 DAA; best auxin mixture: 55.5% max
Reported head-to-head efficacy difference in off-season Commelina control
Field study; two experiments, visual assessment 60 days after application

Direct Receptor Binding in Cell-Free Assays

As an arylpicolinate, the active herbicidal mechanism relies on binding to the AFB5/TIR1 co-receptor complex. Florpyrauxifen acid directly binds to this complex to initiate Aux/IAA repressor degradation. In contrast, the benzyl ester is a pro-herbicide that requires in vivo enzymatic de-esterification to achieve target affinity, rendering it largely inert in purified, cell-free assays [1].

Evidence DimensionIn vitro receptor (AFB5/TIR1) binding affinity
Target Compound DataDirect, high-affinity binding to receptor complex
Comparator Or BaselineFlorpyrauxifen-benzyl (Requires metabolic activation)
Quantified DifferenceActive ligand vs. inactive pro-herbicide in cell-free environments
ConditionsIn vitro structural crystallography and isolated biochemical screening

Procurement of the pure acid is mandatory for researchers conducting structural biology or isolated biochemical screening where metabolic activation pathways are absent.

GR50: Yerbadetajo vs barnyardgrass
Data to verify
Dicot GR50 0.38 g a.i. ha⁻¹ vs monocot GR50 4.14 g a.i. ha⁻¹ (10.9-fold difference)
Reported species-sensitivity context; dicots markedly more responsive
Greenhouse dose-response; hormone induction data available

Soil Adsorption and Mobility Profiling

Environmental fate modeling requires precise tracking of degradation products. The acid metabolite (XDE-848 acid) exhibits an aquatic half-life of 6.3–18 days and lower Kd/Koc values (indicating higher soil mobility). The parent ester, conversely, rapidly degrades in sediment (2–15 days) but binds tightly to soil matrices, presenting a completely different leaching profile [1].

Evidence DimensionSoil adsorption (Kd/Koc) and half-life
Target Compound DataLower Kd/Koc (higher mobility); Half-life 6.3–18 days
Comparator Or BaselineFlorpyrauxifen-benzyl (High Koc, tight soil binding)
Quantified DifferenceDistinctly higher mobility and altered persistence for the acid degradate
ConditionsSoil column leaching and aquatic mesocosm studies

Accurate environmental impact modeling and secondary leaching risk assessments require the pure acid standard to map mobility profiles that the parent compound masks.

Tree nut drift recovery
Head-to-head
Pistachio: no full recovery by next spring after 1/10X florpyrauxifen-benzyl rate; triclopyr did not show this persistent effect
Crop-injury persistence context for off-target movement risk assessment
Field study, California; almond and walnut recovered
Barnyardgrass LD90
Head-to-head
Florpyrauxifen LD90 17.1 g a.i. ha⁻¹ vs quinclorac 550.2 g a.i. ha⁻¹ (32.2-fold)
Reported potency in ALS- and quinclorac-resistant barnyardgrass populations
Mekong Delta populations; cross-resistance screening included
AFB5 receptor preference
Class-level
Preferential binding to AFB5 auxin receptor over TIR1, distinct from many other auxin herbicides
Receptor preference context; contributes to unique weed spectrum
Data to verify; quantitative binding data not provided in sources

Analytical Reference Standards for Regulatory Enforcement

Utilization as the primary calibration standard in QuEChERS-based LC-MS/MS workflows to quantify XDE-848 acid residues in agricultural commodities, soil, and municipal water systems, ensuring compliance with EPA and PMRA residue limits[1].

In Vitro Structural Biology and Receptor Assays

Direct application as the active ligand in isolated AFB5/TIR1 receptor binding studies and X-ray crystallography, bypassing the need for in vivo metabolic cleavage required by pro-herbicide esters [2].

Environmental Fate and Degradation Kinetics Modeling

Deployment as a spiking standard in soil column leaching and aquatic mesocosm studies to accurately track the mobility, half-life, and partitioning of the de-esterified metabolite independently of the parent compound [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Resistant barnyardgrass research in rice
Auxin receptor selectivity
Cross-resistance profile in ALS/quinclorac-resistant populations
Dicot vs monocot sensitivity assays
Species sensitivity profile
GR50 ratio validation for selective weed control modeling
Off-season weed management studies
Tank-mix compatibility and efficacy ranking
Commelina benghalensis control improvement over auxin mixtures
Herbicide drift and crop injury research
Non-target crop recovery profile
Long-term pistachio injury persistence following simulated drift

XLogP3

3.1

Wikipedia

Florpyrauxifen

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